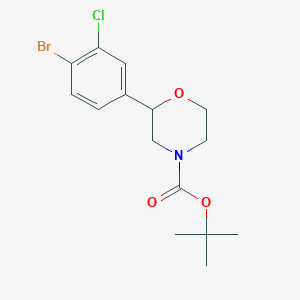

1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione

カタログ番号:

B8741231

CAS番号:

1197377-31-3

分子量:

318.75 g/mol

InChIキー:

FUPWOFWDARMISK-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

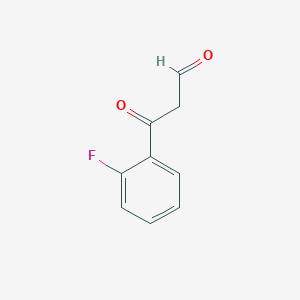

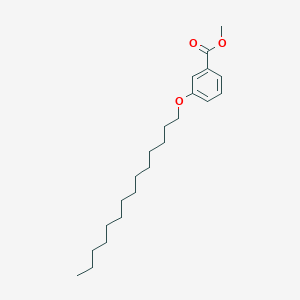

“1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C16H15ClN2O3 . It has a molecular weight of 318.75 .

Synthesis Analysis

The synthesis of this compound involves a reaction of 3-quinolin-6-ylpropanal in acetonitrile, which is cooled to 0° C before L-proline, benzoic acid, and N-chlorosuccinimide are added at 0° C . The reaction mixture is stirred at 0° C for 3 hours, and the resulting clear solution is allowed to warm to room temperature and stirred at room temperature for 18 hours .Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name: 1-[2-chloro-1-hydroxy-3-(quinolin-6-yl)propyl]pyrrolidine-2,5-dione .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-quinolin-6-ylpropanal with L-proline, benzoic acid, and N-chlorosuccinimide in acetonitrile .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 598.3±50.0 °C and a predicted density of 1.434±0.06 g/cm3 . It has a predicted vapor pressure of 0-0Pa at 20-25℃ and a predicted pKa of 11.45±0.20 .Safety and Hazards

特性

CAS番号 |

1197377-31-3 |

|---|---|

分子式 |

C16H15ClN2O3 |

分子量 |

318.75 g/mol |

IUPAC名 |

1-(2-chloro-1-hydroxy-3-quinolin-6-ylpropyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H15ClN2O3/c17-12(16(22)19-14(20)5-6-15(19)21)9-10-3-4-13-11(8-10)2-1-7-18-13/h1-4,7-8,12,16,22H,5-6,9H2 |

InChIキー |

FUPWOFWDARMISK-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)C(C(CC2=CC3=C(C=C2)N=CC=C3)Cl)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

To a solution of 3-quinolin-6-ylpropanal (Step 6, 2.3 g, 0.012 mol) in chloroform (5 mL) cooled at 0° C. was added L-proline (0.4 g, 0.004 mol). To the mixture was then added N-chlorosuccinimide (1.74 g, 0.0130 mol) at 0° C. The reaction was warmed to r.t. and stirred overnight. The reaction was thick slurry. Solid was filtered and was washed with chloroform to give the pure product (2 g, 50.5%). 1H-NMR (300 MHz, CDCl3): 8.90 (dd, J=4.0, 2.0 Hz, 1H), 8.13 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.73 (s, 1H), 7.65 (dd, J=8.0, 2.0 Hz, 1H), 7.40 (dd, J=8.4, 4.0 Hz, 1H), 5.46 (d, J=9.4 Hz, 1H), 4.95 (ddd, J=9.4, 8.0, 3.1 Hz, 1H), 3.73 (dd, J=14.3, 3.1 Hz, 1H), 3.19 (dd, J=14.3, 8.0 Hz, 1H), 2.75 (s, 4H).

Synthesis routes and methods II

Procedure details

A solution of 3-(quinolin-6-yl)propanal (9, 407 g, 2.2 mol, 1.0 equiv) in chloroform (CHCl3, 1700 mL) was cooled to 0° C. before proline (52 g, 0.44 mol, 0.2 equiv) and N-chlorosuccinimide (NCS, 303 g, 2.31 mol, 1.05 equiv) were added. The resulting reaction mixture was allowed to slowly warm to room temperature (becomes homogeneous) and stirred at room temperature for overnight. The reaction was exothermal to around 40° C. when it reaches room temperature and a precipitate had formed at this point. Once TLC and LC/MS showed that the reaction was deemed complete, the reaction mixture was diluted with ethyl acetate (EtOAc, 1700 mL) and the resulting mixture was cooled to 0° C. The solid was collected by filtration and the collected wet solid cake was placed in a flask and triturated with water (750 mL). The resulting suspension was stirred at room temperature for 30 min before the solids were collected by filtration. The collected solids were washed with water (250 mL) and methyl tert-butyl ether (MTBE, 500 mL) and dried in a vacuum oven at 45° C. to constant weight to afford 1-(2-chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione (11, 378.7 g, 701.3 g theoretical, 54% yield) as off-white powder. For 11: 1HNMR (DMSO-d6, 400 MHz) δ ppm 8.86 (dd, 1H, J=4.15 Hz, 1.66 Hz), 8.33 (dd, 1H, J=8.51 Hz, 1.04 Hz), 7.98 (d, 1H, J=8.72 Hz), 7.85 (d, 1H, J=1.66 Hz), 7.68 (dd, 1H, J=8.51 Hz, 1.87 Hz), 7.51 (dd, 1H, J=8.29 Hz, 4.15 Hz), 7.36 (d, 1H, J=7.05 Hz), 5.28 (dd, 1H, J=9.54 Hz, 6.85 Hz), 5.07 (dt, 1H, J=9.75 Hz, 2.70 Hz), 3.65 (dd, 1H, J=14.52 Hz, 2.49 Hz), 3.09 (dd, 1H, J=14.52 Hz, 9.75 Hz), 2.64 (s, 4H); C16H15ClN2O3 (MW 318.75), LCMS (EI) m/e 319.2 (M++H).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8741154.png)

amine](/img/structure/B8741159.png)

![4-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B8741204.png)